2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
Description
Historical Context and Discovery
The development of spirocyclic compounds containing isoquinoline frameworks emerged from the broader evolution of heterocyclic chemistry throughout the late twentieth and early twenty-first centuries. The synthesis of spirocyclic compounds gained significant momentum in the 1990s, particularly with the advancement of hypervalent iodine reagent methodologies that enabled efficient construction of these complex molecular architectures. The specific synthetic approaches toward 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione evolved from the recognition that spirocyclic frameworks could provide unique three-dimensional molecular geometries with enhanced biological activity profiles compared to their non-spirocyclic counterparts.
The historical development of this compound class coincided with the growing understanding of the importance of molecular rigidity and three-dimensional pharmacophoric arrangements in drug discovery. Research efforts in the 1990s and 2000s demonstrated that spirocyclic compounds could serve as privileged scaffolds, providing access to chemical space that was previously difficult to explore through conventional synthetic methodologies. The emergence of efficient synthetic protocols for constructing spiro-isoquinoline systems represented a significant advancement in the field of diversity-oriented synthesis, enabling the preparation of compound libraries with enhanced structural complexity and potential biological relevance.
The synthetic methodology development for this compound class benefited from advances in cyclopropane chemistry and isoquinoline synthesis. Researchers recognized that the combination of the strained cyclopropane ring with the aromatic isoquinoline system could provide unique reactivity patterns and conformational preferences that would be valuable for both synthetic applications and biological activity. The specific compound this compound emerged from these synthetic explorations as a representative example of the structural complexity achievable through modern spirocyclic chemistry approaches.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry stems from its embodiment of multiple important structural motifs that have proven valuable in both synthetic and medicinal chemistry contexts. Spirocyclic compounds have emerged as privileged scaffolds in drug discovery due to their ability to provide rigidified molecular frameworks that can effectively present pharmacophoric elements in well-defined three-dimensional arrangements. The isoquinoline core system contributes additional significance through its prevalence in numerous bioactive natural products and pharmaceutical agents, making compounds containing this heterocyclic framework particularly attractive for medicinal chemistry applications.
The cyclopropane component of this molecular architecture introduces unique conformational and electronic properties that distinguish this compound class from other spirocyclic systems. Cyclopropane rings are known for their high ring strain and distinctive bonding characteristics, which can influence both the reactivity patterns and biological activity profiles of molecules containing these structural elements. The incorporation of cyclopropane rings into spirocyclic frameworks has been demonstrated to provide access to novel chemical reactivity patterns, including ring-opening reactions that can be exploited for further synthetic elaboration.
Research has demonstrated that spirocyclic compounds containing isoquinoline frameworks exhibit diverse biological activities, including antimicrobial, antitubercular, and cytotoxic properties. The specific structural arrangement present in this compound positions this compound as a valuable member of the broader family of biologically active spirocyclic heterocycles. The compound's significance is further enhanced by its potential role as a synthetic intermediate for the preparation of more complex molecular architectures, particularly through ring-expansion reactions and other transformations that can modify the spirocyclic framework while retaining the fundamental structural characteristics.
The broader context of heterocyclic chemistry research has increasingly recognized the importance of three-dimensional molecular complexity in achieving selectivity and potency in biological systems. Spirocyclic compounds like this compound represent important examples of how synthetic chemistry can access molecular architectures that would be difficult or impossible to achieve through biosynthetic pathways, thereby expanding the available chemical space for drug discovery and other applications.
Properties
IUPAC Name |
spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-7-3-1-2-4-8(7)11(5-6-11)10(14)12-9/h1-4H,5-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVMLLRAWVMDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=CC=CC=C3C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720917 | |
| Record name | 1'H-Spiro[cyclopropane-1,4'-isoquinoline]-1',3'(2'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31267-07-9 | |
| Record name | 1'H-Spiro[cyclopropane-1,4'-isoquinoline]-1',3'(2'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with isoquinoline derivatives or substituted isoquinolines, which are functionalized to introduce reactive groups necessary for spirocyclization.
- For example, isoquinoline-1,3-dione derivatives can be prepared by oxidation or via condensation reactions with appropriate diketones or anhydrides.
- Halogenation (e.g., bromination) of isoquinoline derivatives at specific positions can facilitate subsequent cyclopropanation steps.
Formation of the Spirocyclopropane Ring
The cyclopropane ring is introduced by cyclopropanation reactions, which may involve:
- Intramolecular cyclization using diazo compounds or carbenoid intermediates generated from haloalkanes or diazo precursors.
- Use of strong bases or catalysts to promote ring closure between the cyclopropane precursor and the isoquinoline moiety.
Oxidation to Form the Dione
The 1',3'-dione functionality is typically introduced by controlled oxidation of the spirocyclic intermediate:
- This can be achieved using oxidizing agents such as selenium dioxide, chromium-based reagents, or other mild oxidants that selectively oxidize the isoquinoline ring to the dione.
- Reaction conditions are optimized to prevent overoxidation or decomposition of the sensitive spirocyclic structure.
Example Preparation Method (Adapted and Generalized)
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of isoquinoline derivative | Br2, solvent (e.g., acetic acid), room temperature | 70-85 | Introduces bromine at reactive position for cyclopropanation |
| 2 | Cyclopropanation to form spiro ring | Diazo compound or haloalkane + base/catalyst (e.g., Cu catalyst), reflux | 60-75 | Intramolecular cyclization forms spirocyclopropane |
| 3 | Oxidation to 1',3'-dione | Oxidizing agent (e.g., SeO2), mild heating | 50-65 | Converts isoquinoline ring to dione without ring cleavage |
Note: Specific reagents and conditions vary depending on substrate and desired purity.
Analytical and Purification Techniques
- Purification: Column chromatography using silica gel is commonly employed after each step to isolate intermediates and final products.
- Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity.
- Mass Spectrometry (MS) verifies molecular weight and purity.
- Melting point determination ensures compound consistency.
Research Findings and Optimization
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically affect the yield and purity of the spiro compound.
- The presence of substituents on the isoquinoline ring can influence the regioselectivity of bromination and cyclopropanation steps.
- Mild oxidation conditions are preferred to maintain the spirocyclic framework intact.
- Recent studies highlight the importance of catalyst selection in cyclopropanation to improve stereoselectivity and yield.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Typical Conditions | Outcome | Challenges |
|---|---|---|---|---|
| Isoquinoline bromination | Br2, AcOH | Room temp, 2-4 h | Brominated isoquinoline | Controlling regioselectivity |
| Spirocyclopropane formation | Diazo compounds, Cu catalyst | Reflux, inert atmosphere | Spirocyclopropane intermediate | Avoiding side reactions |
| Oxidation to dione | SeO2 or CrO3 | Mild heating, 1-3 h | 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione | Preventing overoxidation |
Chemical Reactions Analysis
Types of Reactions
1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’(2’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Scientific Research Applications
1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’(2’H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as high strength and thermal stability.
Mechanism of Action
The mechanism of action of 1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’(2’H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Spiro[cyclopropane-1,4'-isoquinolin]-1'-one (CAS 1782267-00-8)
- Molecular Formula: C₁₁H₁₁NO
- Key Difference : Lacks the 3'-dione group, resulting in a single ketone moiety.
- Predicted density (1.24 g/cm³) and boiling point (426.5°C) suggest higher volatility than the dione variant .
Spiro[cyclobutane-1,4'-isoquinoline] Derivatives
- Example: 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CID 50999365)
- Molecular Formula : C₁₂H₁₅N
- Key Difference : Cyclobutane ring replaces cyclopropane, increasing ring size and reducing strain.
- Implications : Enhanced conformational flexibility may improve binding to larger enzyme pockets. The SMILES string (
C1CC2(C1)CNCC3=CC=CC=C23) highlights distinct stereoelectronic properties .
Functional Group Modifications
Halogen-Substituted Derivatives
- Example: 3'-(2-Bromophenyl)-6'-fluoro-2'-(quinolin-8-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one
- Key Features: Bromophenyl and quinolinyl substituents enhance π-π stacking and hydrophobic interactions.
- Synthesis : Cobalt-catalyzed annulation at room temperature (55–90% yields) .
- Application: Potential kinase inhibitors due to halogen-mediated target affinity .
Nitrile-Containing Analog
- Example: 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carbonitrile hydrochloride (CAS 1203683-22-0)
- Molecular Formula : C₁₂H₁₃ClN₂
- Key Feature : Nitrile group introduces dipole interactions and metabolic stability.
- Storage : Stable at room temperature, unlike the dione variant, which may require controlled conditions .
Wee1 Kinase Inhibitors
- Example: Boc-protected spiro[cyclopropane-1,4'-isoquinoline] derivatives ()
- Modifications: Boc removal and acylation on the isoquinoline nitrogen enhance blood-brain barrier penetration.
- Comparison : The dione derivative’s electronegative groups may reduce CNS activity compared to acylated analogs .
Antimicrobial and Anticancer Potential
Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| Target Compound (CAS 31267-07-9) | C₁₁H₉NO₂ | Not reported | Low (non-polar) | Dual ketones (dione) |
| 7'-Nitro Derivative (CAS 561297-87-8) | C₁₁H₁₂N₂O₂ | Not reported | Moderate | Nitro group (-NO₂) |
| Hydrochloride Salt (CAS 1443979-47-2) | C₁₂H₁₄ClN | Not reported | High (aqueous) | Protonated amine (-NH⁺Cl⁻) |
Biological Activity
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione (CAS Number: 31267-07-9) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9NO2
- Molecular Weight : 187.19 g/mol
- Purity : >95% (HPLC)
- Storage Temperature : +4°C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and could influence apoptotic pathways.
Target Enzymes and Inhibition
Research indicates that spiro compounds can interact with kinases such as GSK-3β, which plays a critical role in various cellular processes including cell differentiation and apoptosis. The specific inhibitory activity of this compound on GSK-3β has been noted, with significant residual activity observed at varying concentrations (see Table 1).
Biological Activity Data
| Compound | Target Kinase | % Residual Activity at 30 μM |
|---|---|---|
| This compound | GSK-3β | 10.0 ± 0.8 |
| Comparison Compound A | GSK-3β | 107.5 ± 1.9 |
| Comparison Compound B | GSK-3β | 59.0 ± 0.5 |
Table 1: Inhibitory effects of selected compounds on GSK-3β
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various spiro compounds, including this compound, significant inhibition was observed against cancer cell lines such as SNU16 and KG1. The IC50 values for these cell lines were reported to be below 25 µM, indicating a promising therapeutic potential.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the spiro structure could enhance biological activity. For instance, substituents at the para position of the aromatic ring significantly affected enzyme inhibition profiles and cellular uptake.
Q & A
Basic: What are the standard synthetic routes for 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione and its derivatives?
Methodological Answer:
The compound and its derivatives are typically synthesized via cobalt-catalyzed annulation reactions of alkylidenecyclopropanes at room temperature. For example, substrates like (cyclopropylidenemethyl)benzene and benzamide undergo cyclization under General Procedure A to yield spirocyclopropanes. Purification involves column chromatography (silica gel, 100–200 mesh) with a petroleum ether:ethyl acetate (70:30) solvent system, achieving yields ranging from 55% to 90% depending on substituents .
Basic: How is structural characterization performed for this spiro compound?
Methodological Answer:
Characterization relies on multimodal spectral analysis:
- 1H/13C NMR : Identifies chemical environments (e.g., cyclopropane protons at δ ~1.5–2.5 ppm and carbonyl carbons at δ ~170–180 ppm).
- HRMS (ESI) : Confirms molecular weight (e.g., m/z matched to calculated values within ±2 ppm).
- IR Spectroscopy : Detects carbonyl stretches (~1700–1750 cm⁻¹) and aromatic C-H bends .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Key safety measures include:
- Storage : Away from heat sources and ignition points (P210).
- Handling : Use protective gloves, eyewear, and ventilation (P201/P202).
- Waste Disposal : Segregate and transfer to certified hazardous waste facilities .
Advanced: How do substituents influence synthetic yields and reaction efficiency?
Methodological Answer:
Electron-withdrawing groups (e.g., bromine, cyano) on the aromatic ring reduce steric hindrance, improving yields (e.g., 90% for 3p with a cyano group vs. 60% for 3m with a bromine substituent). Steric bulk in substrates like quinoline derivatives may slow cyclization kinetics, requiring optimization of catalyst loading or reaction time .
Advanced: How should researchers address contradictory spectral data or unexpected reaction outcomes?
Methodological Answer:
- NMR Discrepancies : Verify solvent effects or diastereomer formation using 2D NMR (e.g., NOESY for spatial proximity).
- Yield Variations : Re-examine reaction conditions (e.g., moisture sensitivity of cobalt catalysts) or column chromatography resolution.
- Unexpected Byproducts : Perform HRMS to identify intermediates and optimize stoichiometry .
Advanced: What is the potential biological relevance of this spiro compound?
Methodological Answer:
While direct data on antimicrobial activity is limited for this compound, structurally analogous N-spiro ammonium bromides with similar skeletons exhibit gram-positive/negative bacterial inhibition (MIC: 12–200 mg/L). Mechanistic hypotheses include membrane disruption or DNA replication interference, warranting further proteomic or transcriptomic studies .
Advanced: How can catalytic systems be optimized for spirocyclopropane synthesis?
Methodological Answer:
- Catalyst Screening : Test cobalt variants (e.g., Co(II) vs. Co(III)) or ligand modifications to enhance regioselectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize transition states, while additives like NaOAc improve proton transfer .
Advanced: What structural factors affect the stability of the spirocyclopropane moiety?
Methodological Answer:
The cyclopropane ring’s strain is mitigated by conjugation with the isoquinoline system. X-ray crystallography of related spiro compounds reveals elongated C–C bonds (e.g., 1.571 Å vs. 1.535 Å in non-conjugated systems), which may enhance susceptibility to retro-Diels–Alder reactions under thermal stress .
Advanced: What chromatographic strategies improve purification of polar derivatives?
Methodological Answer:
For polar derivatives (e.g., hydroxylated analogs), gradient elution with ethyl acetate:methanol (95:5) enhances resolution. Pre-adsorption of crude product onto silica gel before column loading reduces tailing .
Advanced: How can mechanistic pathways of biological activity be elucidated?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
